molecular formula C18H18N4O3S2 B2585308 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-28-3

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2585308
CAS No.: 899731-28-3
M. Wt: 402.49
InChI Key: VTPISFLWDFYSQW-UHFFFAOYSA-N
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Description

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-3-16-17(26-21-20-16)18(23)19-13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPISFLWDFYSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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